Product packaging for Cerium triacetate(Cat. No.:CAS No. 537-00-8)

Cerium triacetate

Cat. No.: B1585237
CAS No.: 537-00-8
M. Wt: 200.17 g/mol
InChI Key: CGLIWEFNRJOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cerium Triacetate, also known as Cerium(III) Acetate Hydrate, is an inorganic compound with the formula Ce(CH₃COO)₃ that serves as a valuable precursor in materials science and catalysis research . It is typically supplied as a white powder that is soluble in water . Researchers utilize this compound primarily as a starting material for the synthesis of cerium oxide (ceria, CeO₂), a critical material for catalytic converters, oxygen sensors, and solid oxide fuel cells . The thermal decomposition pathway of this compound Hydrate to cerium oxide has been extensively studied, proceeding through several intermediate stages, including the formation of an oxycarbonate, when heated in an inert atmosphere . This compound can be prepared by reacting cerium(III) carbonate with acetic acid in an aqueous solution . Beyond its applications in ceramics, it is also used in the preparation of thin films via sol-gel, spray pyrolysis, and other chemical deposition techniques for creating optical coatings and buffer layers in superconducting films . This product is intended for research and development purposes and is strictly for laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CeO2 B1585237 Cerium triacetate CAS No. 537-00-8

Properties

CAS No.

537-00-8

Molecular Formula

C2H4CeO2

Molecular Weight

200.17 g/mol

IUPAC Name

acetic acid;cerium

InChI

InChI=1S/C2H4O2.Ce/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

CGLIWEFNRJOUKT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ce+3]

Canonical SMILES

CC(=O)O.[Ce]

Other CAS No.

537-00-8

physical_description

DryPowder;  OtherSolid, Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Cerium Iii Acetate

Diverse Synthetic Routes for Cerium(III) Acetate (B1210297) and its Derivatives

The synthesis of cerium(III) acetate is commonly achieved through precipitation, a method that involves the reaction of a cerium salt with an acid. A prevalent laboratory and industrial method involves the reaction of cerium(III) carbonate with a 50% aqueous solution of acetic acid. wikipedia.orgprepchem.com The chemical equation for this reaction is:

Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑ wikipedia.org

Optimization of this process is crucial for achieving high purity and desired morphology. Conventional synthesis methods that involve the rapid addition of precipitating agents can lead to sudden changes in solution concentrations, resulting in poor control over particle size and dispersity. hud.ac.uk To overcome this, homogeneous precipitation is utilized, which can be achieved through the introduction of acetate molecules that control the release of reactants. hud.ac.uk This allows for a more uniform particle formation.

Further refinement of the precipitation technique involves a multi-step purification process. An initial cerium carbonate solid is dissolved in nitric acid to form a cerium nitrate (B79036) solution. By adjusting the pH and temperature, impurities can be removed through hydrolysis. google.com The purified cerium nitrate solution is then treated with a conversion agent like ammonium (B1175870) bicarbonate to precipitate a refined, high-purity cerium carbonate, which is then reacted with acetic acid to yield the final cerium acetate product. google.comguidechem.com

Solution-based approaches focus on the careful preparation of precursors to ensure the high purity of the final cerium(III) acetate product. A detailed method involves first dissolving a cerium source, such as cerous carbonate, in nitric acid to create a cerous nitrate solution. google.com This step is often followed by treatments to remove any residual oils or other impurities. The pH and temperature of this solution are then carefully adjusted to induce the hydrolysis and precipitation of impurities, which are subsequently removed by filtration. google.com

The purified cerium nitrate solution serves as a refined intermediate. From this solution, a high-purity solid precursor is re-precipitated. This is typically achieved by adding ammonium bicarbonate, which converts the cerium nitrate into a refined cerous carbonate solid. google.com This high-purity cerium carbonate is the direct precursor that is then reacted with acetic acid. The solid carbonate is added slowly to a heated acetic acid solution (e.g., at 60°C) until the reaction is complete. guidechem.com The resulting cerium acetate solution is then concentrated through heating, followed by crystallization, filtration, and drying to obtain the final product. google.comguidechem.com This meticulous precursor formation ensures a final product with very low levels of non-rare-earth impurities. microchem.fr

Hydrothermal and solvothermal methods offer advanced control over the synthesis of cerium-based materials, often using cerium acetate as a precursor. These techniques involve heating the reactants in a sealed vessel (an autoclave) above the boiling point of the solvent, leading to increased pressure and facilitating the crystallization of the desired product. mdpi.com

The hydrothermal synthesis of cerium oxide nanoparticles can be achieved through a homogeneous precipitation process mediated by acetate molecules. hud.ac.uk This method allows for the formation of monodispersed, cubic-shaped nanoparticles by weakening the stabilization of Ce(IV) ions during the treatment, promoting controlled precipitation. hud.ac.uk

In solvothermal synthesis, cerium acetate is dissolved in a solvent, such as deionized water, often in the presence of an amine like hexamethylenetetramine. microchem.fr The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120°C) for a set duration. microchem.fr This process directly yields crystalline cerium dioxide nanoparticles from the cerium acetate precursor. microchem.fr The solvothermal method is highly versatile, allowing for the formation of materials with nanoscale morphology and providing access to phases that may not be achievable through traditional high-temperature synthesis routes. mdpi.comresearchgate.net

Table 1: Example of Solvothermal Synthesis Parameters for Cerium Dioxide from Cerium Acetate

Parameter Value
Cerium Precursor Cerium Acetate
Solvent Deionized Water
Amine Hexamethylenetetramine
Molar Ratio (Ce:Amine) 1:5
Temperature 120°C
Duration 60 minutes

Data sourced from a representative solvothermal reaction. microchem.fr

Factors Influencing Synthesis and Product Characteristics

The characteristics of cerium acetate and its derivatives are highly dependent on the conditions employed during synthesis, including temperature, pH, and the surrounding atmosphere.

Temperature: Temperature plays a critical role at multiple stages. The initial reaction between cerium carbonate and acetic acid is often performed at elevated temperatures, such as 60-80°C, to facilitate the dissolution and reaction. guidechem.com Subsequently, temperature is critical in the thermal decomposition of cerium acetate hydrate (B1144303). In an inert argon atmosphere, the decomposition occurs through several distinct endothermic and exothermic steps, eventually forming cubic phase ceria. researchgate.net In contrast, decomposition in dry air is much more direct, completing at around 330°C to form CeO₂. researchgate.netresearchgate.net Higher temperatures during the synthesis of ceria nanoparticles from cerium precursors can also influence the final morphology, causing transitions from cubic to hexagonal shapes. nih.gov

pH: The pH of the reaction medium is a crucial parameter that governs the stability of cerium ions in solution and prevents the premature precipitation of unwanted species. The formation of Ce(IV)-acetate complexes can inhibit the hydrolysis of cerium ions, particularly at lower pH values. hud.ac.ukhud.ac.uk In the preparation of certain precursor solutions, an optimal pH range of 5.5–6.0 is maintained to prevent the precipitation of cerium(III) hydroxide. researchgate.net Furthermore, pH adjustment is a key step in purification, where it is regulated to hydrolyze and remove impurities from cerium nitrate solutions before conversion to the final product. google.com

Atmosphere: The composition of the reaction atmosphere significantly influences the final product. The thermal decomposition of cerium acetate yields different intermediates and final products depending on whether it is conducted in an inert or oxidizing atmosphere. researchgate.net In an inert (argon) atmosphere, decomposition proceeds through intermediates like Ce₂O(CH₃CO₂)₄ and Ce₂O₂CO₃ before forming ceria. researchgate.net In an oxidizing (dry air) atmosphere, the decomposition is a more rapid, single-step oxidation to CeO₂. researchgate.net The atmosphere can also alter the content of Ce³⁺ in the final ceria product, which in turn affects its material properties. nih.gov For certain applications, a reducing atmosphere, such as Ar-5% H₂, is used during high-temperature processing to achieve specific film characteristics. researchgate.net

Table 2: Influence of Reaction Atmosphere on the Thermal Decomposition of Cerium(III) Acetate Hydrate

Atmosphere Key Observations Final Product
Argon (Inert) Multi-step decomposition with several endothermic and exothermic reactions. Formation of amorphous anhydrous acetate, followed by crystallization. Ceria (Cubic Phase)
Dry Air (Oxidizing) Decomposition reaction is completed at a lower temperature (~330°C). CeO₂

This table summarizes findings on the differing decomposition pathways. researchgate.net

Acetate ions are not merely reactants in the synthesis of cerium compounds; they play a significant mechanistic role in accelerating reaction kinetics and improving the crystallinity of the final product. nih.gov Research into the ozone-mediated synthesis of ceria nanoparticles from cerium nitrate revealed that the addition of acetate ions dramatically increases the reaction yield, from approximately 10% to over 90% in 30-minute reactions. nih.govresearchgate.net

The proposed mechanism suggests that acetate acts as a base catalyst, promoting the formation of acetals and cerium complexes. nih.govunl.edu This catalytic action accelerates the formation of Ce–O–Ce bonds through condensation-like reactions, which is the fundamental step in the growth of crystalline ceria nanoparticles. nih.govunl.edu

Furthermore, acetate ions enhance the final product's quality. Increasing the concentration of acetate leads to a decrease in the average particle size and a narrower size distribution, while simultaneously increasing the crystallinity of the nanoparticles. nih.gov The acetate ions can also form stable Ce(IV)-acetate complexes in solution. hud.ac.uk This complexation stabilizes the cerium ions, inhibits their premature hydrolysis, and provides a pH-buffering environment, all of which contribute to a more controlled, homogeneous precipitation process that favors the formation of highly crystalline materials. hud.ac.ukhud.ac.uk

Table 3: Effect of Acetate Addition on Ceria Nanoparticle Synthesis

Parameter Effect of Increasing Acetate Concentration
Reaction Yield Increases significantly nih.gov
Average Particle Size Decreases nih.gov
Particle Size Distribution Narrows nih.gov
Crystallinity Increases nih.gov

This table illustrates the multifaceted role of acetate ions in synthesis. nih.gov

Control over Particle Morphology and Size Distribution

The synthesis of cerium-based nanoparticles from cerium triacetate precursors allows for significant control over the final particle morphology and size distribution by carefully manipulating reaction parameters. The presence and concentration of acetate ions, in particular, play a crucial role in directing the growth and shape of the resulting particles, often cerium oxide.

Research has demonstrated that increasing the mole ratio of acetate to the cerium precursor in solution can lead to a decrease in the average particle size and a narrower size distribution. rsc.orgnih.gov This effect is attributed to the acetate ions functionalizing the surface of the growing nanoparticles, which can limit further growth by reducing the diffusion rate of cerium ions between crystallites. nih.gov Concurrently, an increase in acetate concentration has been observed to enhance the crystallinity of the nanoparticles formed. rsc.orgnih.gov

In addition to acetate concentration, other synthesis parameters are critical for controlling particle characteristics. In solvothermal synthesis methods, reaction time and the choice of solvent can influence the final particle size. microchem.fr For instance, cerium dioxide powders with average particle sizes ranging from 1 nm to 200 nm can be manufactured by adjusting these conditions. microchem.fr The use of stabilizing agents, such as gelatin, in sol-gel methods also provides a means to tailor particle size. As the ratio of the cerium precursor to the stabilizer (gelatin) is decreased, the resulting particle size also decreases, leading to better homogeneity. mdpi.com

The morphology of the nanoparticles can also be directed by the chemical environment. A distinct transition from octahedral to cubic morphologies for cerium oxide nanoparticles has been observed, with acetate ions playing an important role in directing this change. hud.ac.uk The formation of Ce(IV)-acetate complexes helps to stabilize aqueous Ce(IV) and inhibit its rapid hydrolysis, which allows for a more controlled, homogeneous precipitation process, favoring the formation of monodispersed cubic-shaped nanoparticles. hud.ac.uk

The following table summarizes the influence of key synthesis parameters on the characteristics of nanoparticles derived from cerium acetate precursors.

ParameterEffect on Particle SizeEffect on MorphologyEffect on Crystallinity
Increasing Acetate Concentration Decrease in average particle size and narrower size distribution. rsc.orgnih.govCan direct transition to cubic shapes. hud.ac.ukIncrease in crystallinity. rsc.orgnih.gov
Stabilizing Agent (e.g., Gelatin) Ratio Decreasing the cerium/stabilizer ratio decreases particle size and improves homogeneity. mdpi.comAffects overall particle morphology. mdpi.comHigh crystallinity can be maintained. mdpi.com
Solvothermal Reaction Time Can be adjusted to control final particle size. microchem.frNot specifiedNot specified
pH Influences hydrolysis and precipitation rates, affecting size and shape. hud.ac.ukPlays a role in morphological transitions (e.g., octahedral to cubic). hud.ac.ukNot specified

Mechanistic Studies of Cerium(III) Acetate Formation

Mechanistic investigations into the formation of solid-state materials from cerium(III) acetate in solution reveal a complex interplay of chemical reactions. These studies focus on understanding the reaction pathways and identifying the transient chemical species that govern the nucleation and growth of particles.

Reaction Pathway Elucidation

The formation of cerium-based nanoparticles from solutions containing cerium(III) and acetate ions is not a simple precipitation. The acetate ion is understood to play an active catalytic role in the reaction pathway. It is inferred to act as a base catalyst, which accelerates the formation of Ce-O-Ce bonds. rsc.orgnih.gov This catalysis proceeds through alcohol-like condensation reactions, promoting the growth of the oxide nanoparticles. rsc.orgnih.gov

In aqueous solutions, the initial step involves the complexation of the hydrated cerium(III) cation by acetate ions. researchgate.net This complex formation is a crucial part of the pathway as it modifies the reactivity of the cerium ion. The formation of Ce(IV)-acetate complexes, for example, stabilizes the Ce(IV) oxidation state in aqueous solution and inhibits rapid, uncontrolled hydrolysis. hud.ac.uk This stabilization allows for a slower, more uniform precipitation process, which is key to achieving monodispersed nanoparticles. hud.ac.uk

The thermal decomposition of solid cerium(III) acetate hydrate follows a different and well-defined pathway. It is a multi-step process that occurs over a range of temperatures. researchgate.netresearchgate.net The process begins with dehydration, followed by a series of decomposition steps leading to the final formation of cerium(IV) oxide. researchgate.netresearchgate.net

Intermediate Species Identification

The identification of intermediate species provides direct insight into the reaction mechanism. In aqueous solutions, luminescence and NMR spectroscopy have been used to identify cerium-acetate complexes. Studies have confirmed the presence of a 1:1 cerium(III) acetate complex, which forms rapidly upon the addition of acetate to a solution of cerium(III) ions. researchgate.net The formation of more complex Ce(IV)-acetate species has also been proposed to explain the stability of Ce(IV) ions in solution during hydrothermal synthesis. hud.ac.uk

During the thermal decomposition of cerium(III) acetate hydrate, several solid-state intermediates have been proposed based on thermal analysis coupled with mass spectrometry. These studies suggest the sequential formation of intermediate products before the final oxide is formed. researchgate.netresearchgate.net

The table below lists some of the key intermediate species identified or proposed during the transformation of cerium(III) acetate.

ProcessIntermediate SpeciesMethod of Identification/Postulation
Aqueous Complexation 1:1 Cerium(III) acetate complexLuminescence and NMR spectroscopy. researchgate.net
Aqueous Complexation/Hydrolysis Ce(IV)-acetate complexesInferred from experimental and computational studies. hud.ac.uk
Thermal Decomposition Crystalline cerium(III) anhydrous acetateTG-DTA-MS and XRD-DSC. researchgate.net
Thermal Decomposition Ce₂O(CH₃CO₂)₄ (Cerium oxide acetate)Presumed from thermal analysis. researchgate.net
Thermal Decomposition Ce₂O₂(CH₃CO₂)₂ (Cerium dioxide acetate)Presumed from thermal analysis. researchgate.net
Thermal Decomposition Ce₂O₂CO₃ (Cerium dioxide carbonate)Presumed from thermal analysis. researchgate.net

Coordination Chemistry of Cerium Iii Acetate Complexes

Ligand Binding Modalities and Complexation Studies

The carboxylate group of the acetate (B1210297) anion exhibits remarkable flexibility in its coordination to the Ce(III) ion. The dominant mode of complexation is suggested to be a weak, predominantly bidentate binding to the metal cation researchgate.net. However, several other coordination geometries are frequently observed in the solid state.

Observed coordination modes for the acetate ligand in cerium(III) complexes include:

Monodentate: Where only one oxygen atom of the carboxylate group binds to the cerium center nih.govdoaj.org.

Bidentate Chelating: Both oxygen atoms of the same acetate ligand bind to a single cerium ion researchgate.netnih.goviucr.orgiucr.orgresearchgate.net.

Bridging Modes: The acetate ligand bridges multiple cerium centers. Common bridging modes include:

μ₂-(O,O'): Bridging two metal centers nih.govdoaj.org.

Bridging Chelate μ₂-(O,O',O'): Where the ligand chelates one metal center and bridges to another nih.gov.

μ₃-(O,O',O,O'): Bridging three cerium centers, a mode that facilitates the formation of polymer chains nih.goviucr.org.

Coordination Mode Description Example Reference Compound
MonodentateOne oxygen atom coordinates to the Ce(III) center.[Ce₂(C₆H₃SO₄)₂(C₆H₂SO₄)₂(CH₃COOH)]n nih.govdoaj.org
Bidentate ChelatingBoth oxygen atoms from one ligand coordinate to a single Ce(III) center.[Ce(CH₃COO)(SO₄)(H₂O)₂]n nih.goviucr.orgresearchgate.net
Bridging μ₂-(O,O')The acetate ligand bridges two different Ce(III) centers.[Ce₂(C₆H₃SO₄)₂(C₆H₂SO₄)₂(CH₃COOH)]n nih.govdoaj.org
Bridging Chelate μ₂-(O,O',O')The acetate ligand chelates one Ce(III) center and bridges to a second.[Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n nih.gov
Bridging μ₃-(O,O',O,O')The acetate ligand bridges three separate Ce(III) centers.[Ce(CH₃COO)(SO₄)(H₂O)₂]n nih.goviucr.org

Cerium(III) acetate's coordination sphere is not limited to acetate ions. It readily interacts with a variety of other organic ligands, leading to the formation of heteroleptic complexes and coordination polymers. Polyether ionophores, a class of naturally occurring compounds, are known to form stable complexes with cations by creating a pseudocyclic structure around the metal ion, stabilized by hydrogen bonds nih.gov. While the general principle of cation complexation by polyether ionophores is well-established, specific studies detailing their interaction with cerium triacetate are less common in the reviewed literature.

However, extensive research has been conducted on the interaction of cerium(III) with other organic ligands in the presence of acetate. For example, in solvothermal reactions with 2,5-thiophenedicarboxylic acid (H₂TDC), cerium(III) cations coordinate with both the acetate and the thiophene-based ligands, forming complex three-dimensional frameworks nih.govdoaj.org. In these structures, the Ce(III) ion is also coordinated by water molecules or acetic acid molecules, demonstrating the competition and cooperation between different potential ligands nih.govdoaj.org. Other studies have explored complexes with ligands such as azolyl-substituted thiophenolates and benzoxazine dimers, which can act as chelating agents, binding to the cerium ion through various donor atoms nih.govrsc.org.

Structural Characterization of Cerium(III) Acetate Coordination Polymers and Complexes

X-ray crystallography has been an indispensable tool for elucidating the intricate structures of cerium(III) acetate-containing compounds, revealing complex coordination environments and the formation of extended polymeric networks.

Crystal structure analysis of various cerium(III) acetate complexes reveals that the Ce(III) ion typically exhibits high coordination numbers, commonly eight or nine. The coordination geometry is often irregular or can be described as a distorted version of a high-symmetry polyhedron, such as a square antiprism or a tricapped trigonal prism nih.govdoaj.orgscispace.com.

For instance, in the layered coordination polymer [Ce(CH₃COO)(SO₄)(H₂O)₂]n, the Ce(III) cation is nine-coordinate, bound to oxygen atoms from three acetate anions, three sulfate (B86663) anions, and two water molecules, resulting in an irregular CeO₉ geometry nih.goviucr.orgiucr.orgresearchgate.net. In contrast, the cerium atoms in [Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n are eight-coordinate, forming a distorted square antiprism nih.gov. These cerium-centered polyhedra are then linked by the acetate and other bridging ligands to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks nih.govdoaj.orgnih.goviucr.org. For example, in [Ce(CH₃COO)₃(H₂O)]n, mono-periodic chains are formed which are then interconnected by hydrogen bonds nih.goviucr.orgiucr.org.

Compound Coordination Number Geometry Structural Motif
[Ce(CH₃COO)(SO₄)(H₂O)₂]n9Irregular CeO₉Chains linked into layers nih.goviucr.orgiucr.orgresearchgate.net
[Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n8Distorted Square Antiprism3D Framework nih.gov
[Ce(CH₃COO)₃(H₂O)]nNot specifiedNot specifiedMono-periodic chains nih.goviucr.orgiucr.org
Na₃[Ce(C₄H₄O₅)₃]·2NaClO₄·6H₂O9Distorted Tricapped Trigonal PrismMononuclear complexes in layers scispace.com

In the context of coordination polymers and metal-organic frameworks (MOFs), the concept of Inorganic Building Units (IBUs) is used to describe the metallic nodes that are connected by organic linkers. In cerium(III) acetate chemistry, the Ce(III) ions and their immediate coordination environment can act as IBUs.

Research has shown the formation of both mono-periodic and dinuclear hybrid IBUs in cerium-based coordination polymers nih.govdoaj.org. In one such compound, edge-sharing of CeO₈ polyhedra leads to the formation of a dinuclear Ce₂O₁₄ IBU nih.govdoaj.org. These IBUs are then bridged by organic ligands, such as the dianions of 2,5-thiophenedicarboxylic acid, to construct a robust three-dimensional framework nih.govdoaj.org. Each dinuclear IBU can be connected to numerous other IBUs via these linkers, creating a complex and extended network structure nih.gov.

Luminescence and Spectroscopic Properties of Cerium(III) Acetate Complexes

Cerium(III) complexes are of significant interest due to their luminescence properties, which arise from the allowed 4f-5d electronic transition. This results in characteristically short luminescence lifetimes (<100 ns) and emission wavelengths that are highly sensitive to the coordination environment researchgate.netdesy.de.

Contrary to some earlier reports suggesting that cerium(III) carboxylate complexes are non-luminescent, studies have shown that a 1:1 cerium acetate species in aqueous solution does exhibit weak emission researchgate.net. The emission spectrum is similar to that of the hydrated cerium(III) aquo ion, but with a much shorter lifetime researchgate.net. The formation of Ce(III)-carboxylate complexes is often observed to statically quench the fluorescence of the hydrated Ce³⁺ ion, meaning the complexes themselves are non-emissive or significantly less emissive than the free ion acs.org.

The sensitivity of the 5d energy levels to the crystal field allows for the tuning of the emission color desy.de. By carefully selecting the ligand set, researchers have been able to produce cerium(III) complexes that exhibit emissions across the visible spectrum. This includes a highly efficient blue-emitting complex with a photoluminescence quantum yield of 95% and a short lifetime of 52.0 ns, which has been successfully incorporated into an organic light-emitting diode (OLED) nih.gov. Even more remarkably, a coordination polymer has been synthesized that displays a bright and unusual red 5d-based broad-band emission, demonstrating a significant reduction in the energy of the excited 5d states due to the specific coordination environment desy.de.

Time-resolved laser fluorescence spectroscopy (TRLFS) is a powerful technique used to study the speciation of cerium(III) and other lanthanides in the presence of ligands like acetate. By analyzing the emission spectra, researchers can determine the stability constants for the formation of various complex species, such as [Ce(Ac)n]³⁻ⁿ rsc.org.

Property Observation Significance
Emission in Aqueous SolutionWeak luminescence with a short lifetime observed from a 1:1 Ce-acetate complex researchgate.net.Confirms that Ce(III)-carboxylate complexes can be emissive, contrary to some reports.
QuenchingComplex formation with carboxylates leads to static quenching of Ce³⁺ fluorescence acs.org.Indicates the formation of non-emissive or weakly emissive complex species.
TunabilityEmission color is sensitive to the coordination environment, with examples of blue and red emitters desy.denih.gov.Highlights the potential for designing Ce(III) complexes for specific applications in lighting and displays.
LifetimeLuminescence lifetimes are typically in the nanosecond range (e.g., 52.0 ns) due to the allowed 4f-5d transition nih.gov.This is advantageous for applications like OLEDs, reducing efficiency roll-off at high brightness nih.gov.

Emission Characteristics in Aqueous Solutions

Contrary to some earlier assumptions that cerium(III) carboxylate complexes are non-luminescent, studies have shown that they do exhibit a weak emission in aqueous solutions. researchgate.net The emission spectrum of the cerium(III) acetate complex is similar in shape to that of the aquated Ce(III) ion, [Ce(H₂O)n]³⁺. However, the formation of the acetate complex leads to a significant quenching of the cerium(III) luminescence and a marked decrease in the emission lifetime. researchgate.net

The fluorescence decay of Ce(III) in the presence of acetate is not a single exponential process. It is best described by a biexponential decay model, which indicates the presence of at least two distinct emitting species in the solution. researchgate.netacs.org One component of this decay has a lifetime of approximately 43–48 nanoseconds (ns), which is characteristic of the uncomplexed, hydrated Ce(III) ion. researchgate.net The second, much faster component, with a lifetime in the range of 1.4–1.75 ns, is attributed to the 1:1 cerium(III) acetate complex. researchgate.net This significant reduction in lifetime for the complexed species points to an efficient quenching mechanism introduced by the acetate ligand.

Emitting SpeciesTypical Luminescence Lifetime (ns)Observation
Aquo Cerium(III) Ion ([Ce(H₂O)n]³⁺)43 - 48The longer-lived component observed in the presence of acetate.
1:1 Cerium(III) Acetate Complex1.4 - 1.75The short-lived component, indicating efficient quenching by the acetate ligand.

Deuterium Isotope Effects on Luminescence Lifetimes

A well-established method for probing the number of water molecules in the first coordination sphere of a luminescent lanthanide ion is to measure the luminescence lifetime in both H₂O and D₂O. wayne.edu The underlying principle is that the high-frequency O-H vibrational oscillators of coordinated water molecules provide an efficient non-radiative decay pathway for the excited state of the lanthanide ion, thus quenching the luminescence and shortening the lifetime. The corresponding O-D vibrations in heavy water (D₂O) are of lower energy, making this non-radiative de-excitation pathway less efficient. Consequently, the luminescence lifetime of a lanthanide complex is typically longer in D₂O than in H₂O.

This phenomenon, known as the deuterium isotope effect, can be quantified to determine the number of coordinated water molecules, often denoted as 'q'. An empirical relationship established by Horrocks and Sudnick allows for the calculation of 'q' based on the observed luminescence decay constants (the reciprocal of the lifetime, τ) in H₂O and D₂O. While the original equations were developed for europium(III) and terbium(III) ions, the principle is applicable to other lanthanides, including cerium(III). wayne.eduacs.org

For the aquo Ce(III) ion, which has a lifetime of approximately 45 ns in H₂O, a significant increase in lifetime would be expected upon transfer to D₂O. acs.org When acetate ions coordinate to the Ce(III) ion, they displace water molecules from the inner coordination sphere. This displacement would lead to a smaller difference between the luminescence lifetimes in H₂O and D₂O for the cerium(III) acetate complex compared to the fully hydrated ion.

SolventVibrational Frequency (cm⁻¹)Effect on Ce(III) Luminescence Lifetime
H₂O~3400 (O-H stretch)Efficient quenching, shorter lifetime.
D₂O~2500 (O-D stretch)Less efficient quenching, longer lifetime.

Spectroscopic Probes for Complexation Dynamics

The changes in the spectroscopic properties of cerium(III) upon the addition of acetate serve as a sensitive probe for the dynamics of complex formation. Both absorption and emission spectroscopy can be utilized to determine the stability constants of the formed complexes. The addition of acetate to an aqueous solution of Ce(III) leads to changes in the absorption spectrum, which can be analyzed to quantify the extent of complexation. researchgate.net

By analyzing the change in fluorescence intensity as a function of the acetate concentration, the complex-formation constants (K) can be determined. acs.org This analysis provides valuable thermodynamic data about the stability of the cerium(III) acetate complexes in solution.

Spectroscopic MethodObserved Change upon Acetate AdditionInformation Obtained
Absorption SpectroscopyChanges in the shape and intensity of absorption bands.Complex-formation constants (K_abs).
Emission SpectroscopyQuenching of fluorescence intensity.Complex-formation constants (K_em) through analysis of static quenching.
Time-Resolved LuminescenceAppearance of a short-lived decay component.Lifetime of the complexed species and confirmation of static quenching mechanism.

Catalytic Applications and Mechanistic Insights

Cerium(III) Acetate (B1210297) in Organic Transformations

Cerium(III) acetate serves as an effective homogeneous catalyst in several organic reactions, promoting key transformations such as oxidations and cyclizations. Its application has been noted in the synthesis of various fine chemicals, including pharmaceutical compounds and dyes.

A notable application of cerium(III) acetate is in catalyzing liquid-phase oxidation reactions. It is particularly effective, often in combination with a bromide ion co-catalyst, for the auto-oxidation of cresols. This process is of industrial importance as the oxidation of p-cresol (B1678582) yields p-hydroxybenzaldehyde, a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and flavoring agents like vanillin. The catalytic system facilitates the reaction with molecular oxygen or air, offering a more environmentally benign alternative to stoichiometric oxidants.

Table 1: Cerium-Catalyzed Oxidation of p-Cresol

ReactantCatalyst SystemProductSignificance
p-CresolCerium(III) acetate / Bromide ionp-HydroxybenzaldehydeIntermediate for pharmaceuticals, agrochemicals, and vanillin.

Beyond oxidation, cerium(III) acetate is also utilized to promote other synthetic transformations, including cyclization reactions. The Lewis acidic nature of the Ce(III) ion can activate organic substrates, facilitating the formation of cyclic structures that are foundational to many complex organic molecules. Its role extends to various other transformations, underscoring its utility as a versatile catalyst in the arsenal (B13267) of synthetic organic chemistry.

Role of Cerium(III) Acetate in Heterogeneous Catalysis

In the realm of heterogeneous catalysis, cerium(III) acetate is primarily used as a precursor to cerium oxide (ceria, CeO₂), a material with widespread and critical applications, especially in environmental catalysis.

Cerium(III) acetate is a key starting material for synthesizing cerium oxide nanoparticles, which are vital components in automotive catalytic converters. Through thermal decomposition (calcination), cerium triacetate is converted into high-surface-area ceria. This ceria is then incorporated into the "washcoat" of a three-way catalytic converter.

In these systems, ceria functions as an oxygen storage component, actively managing the air-to-fuel ratio by either releasing or storing oxygen. This capability is crucial for the simultaneous and efficient conversion of harmful exhaust gases—carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons—into less toxic substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). The use of cerium-based catalysts in automotive exhaust systems is a cornerstone of modern emissions control technology.

Table 2: Application of this compound as a Catalyst Precursor

PrecursorResulting CatalystApplicationFunction
Cerium(III) acetateCerium oxide (CeO₂)Automotive Catalytic ConvertersOxygen storage and release to optimize the reduction of NOx and oxidation of CO and hydrocarbons.
Cerium(III) acetateCerium oxide (CeO₂) NanoparticlesFuel cells, Solar cells, Environmental remediationVaried catalytic and redox functions.

The acetate ligand in cerium-based systems can play a direct role in enhancing catalytic processes. Research into the synthesis of ceria nanoparticles has shown that the presence of acetate ions can accelerate the formation and improve the crystallinity of the final cerium oxide product. The acetate is thought to act as a base catalyst, promoting the formation of intermediate cerium complexes and facilitating the growth of Ce-O-Ce bonds through condensation-like reactions. This acceleration leads to higher yields and better-defined nanoparticle characteristics, which in turn enhances the performance of the final heterogeneous catalyst.

Mechanistic Models for Cerium(III) Acetate Catalysis

The catalytic activity of cerium compounds, including this compound, is fundamentally linked to the Ce(IV)/Ce(III) redox couple. Cerium's ability to easily transition between these two oxidation states allows it to mediate electron transfer in chemical reactions.

In homogeneous oxidation reactions, the mechanism often involves the formation of a complex between the cerium(III) catalyst, the organic substrate, and the oxidant. Electron transfer within this complex facilitates the oxidation of the substrate, with the cerium ion being oxidized to Ce(IV). The catalytic cycle is completed by a subsequent reduction of Ce(IV) back to Ce(III).

When used as a precursor for ceria, the decomposition mechanism of cerium(III) acetate is critical. Thermal analysis studies show that the

Redox Properties of Cerium Ions in Catalytic Cycles

The catalytic activity of cerium-based materials is intrinsically linked to the reversible redox cycle between Ce³⁺ and Ce⁴⁺. researchgate.netresearchgate.net This transition allows the cerium oxide lattice to readily release or store oxygen, creating oxygen vacancies that are crucial for many catalytic processes. researchgate.net This oxygen storage capacity is a key feature in applications such as three-way catalysts for automotive exhaust treatment.

The Ce³⁺/Ce⁴⁺ redox couple possesses a unique thermodynamic efficiency that enables it to scavenge reactive oxygen species, a property that underlies its antioxidant-like behavior in certain contexts. researchgate.net In catalytic oxidation reactions, the cycle can be generalized as follows: the Ce⁴⁺ state is reduced to Ce³⁺ by a substrate, creating an oxygen vacancy. Subsequently, the Ce³⁺ is re-oxidized to Ce⁴⁺ by an oxidizing agent (like O₂), replenishing the lattice oxygen and completing the catalytic cycle. The ease of this valence state exchange is a defining characteristic of ceria's catalytic function. benthamscience.com

Studies involving cerium-based catalysts in various reactions have provided insight into this redox mechanism. For instance, in the oxidation of CO, the reducibility of ceria nanoshapes is directly correlated with their catalytic activity. scispace.com The presence of other metals can also enhance these redox properties; for example, the combination of copper and ceria has been shown to promote the redox process, which is beneficial for reactions like the preferential oxidation of CO. researchgate.net

Redox Potentials and Key Characteristics of Cerium Ions in Catalysis
PropertyDescriptionRelevance in CatalysisSource
Primary Oxidation StatesCe³⁺ (Cerous) and Ce⁴⁺ (Ceric)Enables the core redox cycle for catalytic turnover. researchgate.net
Standard Redox Potential (Ce⁴⁺/Ce³⁺)Approximately +1.7 V vs. NHEIndicates strong oxidizing power of Ce⁴⁺, making it a suitable electron acceptor in reactions like water oxidation. mdpi.com
Oxygen Storage Capacity (OSC)The ability of the ceria lattice to store and release oxygen atoms.Crucial for maintaining optimal air-fuel ratios in automotive catalysts and providing lattice oxygen for oxidation reactions. researchgate.net
Oxygen Vacancy FormationThe reduction of two Ce⁴⁺ ions to Ce³⁺ results in the formation of a vacant oxygen site in the CeO₂ lattice.These vacancies are often the primary active sites for the adsorption and activation of reactant molecules. researchgate.net

Active Site Identification and Turnover Frequency Studies

Identifying the precise nature of active sites is critical to understanding catalyst performance. In ceria-based catalysts, the active sites are often associated with oxygen vacancies and the specific coordination environment of the cerium ions. researchgate.net Research has shown that the structure of the catalyst at the nanoscale plays a significant role. For example, different active sites can exist on various ceria structures; reduced ceria clusters (e.g., Ce₃O₃) are effective for dissociating carbon monoxide, whereas near-stoichiometric clusters (e.g., Ce₃O₇) tend to promote its oxidation. researchgate.net The interface between ceria and a supported metal (like copper or iron) can also create highly active sites, where interactions between the different atoms enhance catalytic activity. osti.govacs.org

The turnover frequency (TOF), defined as the number of reactant molecules converted per active site per unit time, is a crucial metric for quantifying the intrinsic activity of a catalyst. osti.govnih.gov Studies on cerium-based catalysts have sought to measure TOF to compare their efficiency.

In one study on the alkylation of phenol (B47542) with methanol (B129727) over cerium-exchanged NaX zeolites, the TOF for phenol conversion was found to decrease as the cerium content increased. researchgate.net This suggests that not all cerium atoms present in the catalyst are equally active or participate in the reaction, highlighting the importance of dispersion and the specific nature of the active sites. researchgate.net

Research Findings on Turnover Frequency (TOF) for Cerium-Based Catalysts
Catalytic SystemReactionKey Finding on TOFSource
Cerium-exchanged NaX ZeoliteAlkylation of phenol with methanolThe TOF decreases as the cerium content in the zeolite increases, indicating that higher loading does not necessarily lead to more efficient active sites. researchgate.net
IrO₂-TiO₂ with Ce⁴⁺ as electron acceptorCatalytic Water OxidationWhile not a direct measure of Ce-site TOF, this study illustrates a method for extracting reaction rates and TOF in systems where Ce⁴⁺ plays a key redox role. Homogeneous Ir-based catalysts in similar systems show TOFs of 20–40 min⁻¹. mdpi.com
Cu supported on a Cerium-based MOFCO OxidationThe rate of CO oxidation (related to TOF) was 20 times higher with the cerium-based support compared to a zirconium-based one, demonstrating cerium's ability to enhance the intrinsic activity of the active Cu sites. mit.edu

These studies underscore that the catalytic efficiency of materials derived from precursors like this compound is a complex function of the cerium ions' redox properties, the specific structure of the resulting active sites, and their intrinsic turnover frequency.

Cerium Iii Acetate in Advanced Materials Science

Precursor for Cerium Oxide Nanoparticles (Nanoceria)

Cerium(III) acetate (B1210297) is extensively utilized as a precursor in the synthesis of cerium oxide nanoparticles, commonly known as nanoceria (CeO₂). The choice of precursor is pivotal as it significantly influences the final properties of the nanoparticles, including their size, shape, and crystalline structure. Various synthesis techniques, such as sol-gel, precipitation, and hydrothermal methods, employ cerium(III) acetate to produce high-quality nanoceria. rsc.orgd-nb.info

The morphology of nanoceria particles is a critical factor that dictates their performance in applications ranging from catalysis to biomedical fields. Researchers have demonstrated that by carefully controlling reaction parameters using cerium(III) acetate as a precursor, it is possible to synthesize nanoceria with specific shapes.

Nanospheres: Spherical nanoparticles are often produced through precipitation and sol-gel methods. d-nb.info The acetate ions can influence the nucleation and growth kinetics, leading to isotropic growth and the formation of spherical particles.

Nanorods and Nanocubes: Hydrothermal synthesis methods offer precise control over the anisotropic growth of crystals. researchgate.net By adjusting parameters such as temperature, pH, and the use of structure-directing agents or specific solvents in conjunction with a cerium acetate precursor, the preferential growth along certain crystallographic planes can be promoted, resulting in the formation of nanorods and nanocubes. mdpi.comnih.gov The decomposition of the acetate precursor under hydrothermal conditions can create a chemical environment that favors the stabilization of specific crystal facets.

The ability to control these morphologies is essential for tuning the catalytic and optical properties of the resulting cerium oxide nanoparticles. researchgate.net

The characteristics of the cerium(III) acetate precursor directly impact the final size and crystallinity of the synthesized nanoceria. The concentration of the precursor is a key variable; studies have shown a direct correlation between the initial concentration of the cerium salt and the resulting particle and crystallite size. mdpi.com

The presence of acetate has been found to accelerate the growth of crystalline ceria nanoparticles. nih.govresearchgate.net This acceleration is attributed to the role of acetate in catalyzing the formation of Ce-O-Ce bonds, which is a fundamental step in the growth of the oxide nanoparticles. nih.gov Research has indicated that increasing the mole ratio of acetate to the cerium precursor can lead to a decrease in the average particle size while simultaneously increasing the crystallinity of the nanoparticles. nih.govresearchgate.net This is a desirable outcome for many applications where small, highly crystalline particles are required for optimal performance. The thermal decomposition of cerium acetate also plays a role in the final crystalline structure, with calcination temperatures influencing grain growth and the degree of crystallinity. mdpi.com

Table 1: Effect of Synthesis Parameters on Nanoceria Properties
Synthesis MethodKey Parameters Influenced by PrecursorResulting MorphologyImpact on Size & Crystallinity
Sol-GelPrecursor concentration, pH, calcination temperaturePrimarily sphericalHigher concentration can lead to larger particle sizes. mdpi.com Increased calcination temperature enhances crystallinity. mdpi.com
HydrothermalTemperature, pressure, reaction time, additivesSpheres, Rods, CubesAllows for precise control over size and promotes high crystallinity due to controlled growth conditions. nih.gov
PrecipitationPrecipitating agent, pH, temperatureOften spherical or irregularAcetate can accelerate crystalline growth while controlling particle size. nih.gov

Applications in Functional Coatings and Thin Films

Cerium(III) acetate is a key component in the formulation of functional coatings and the deposition of thin films, particularly for corrosion protection of metallic substrates.

Several techniques are employed to deposit thin films derived from cerium triacetate onto various substrates. The choice of deposition method depends on the desired film thickness, uniformity, and the nature of the substrate.

Sol-Gel Deposition: this compound can be used to prepare a sol that is then applied to a substrate by dip-coating, spin-coating, or spray-coating. researchgate.net The coated substrate is subsequently heat-treated to convert the precursor film into a dense cerium oxide layer.

Dip Coating: This method involves immersing the substrate in a solution containing the cerium precursor and then withdrawing it at a controlled speed. aidic.it It is a simple and effective way to create uniform films on complex shapes.

Atomic/Molecular Layer Deposition (ALD/MLD): For highly precise control over film thickness at the atomic level, ALD and MLD techniques can be utilized. semanticscholar.orgnih.gov These methods involve sequential, self-limiting surface reactions to build up the film layer by layer, ensuring excellent conformity and uniformity even on complex topographies. nih.gov

Table 2: Deposition Techniques for Cerium-Based Films
Deposition TechniqueDescriptionAdvantagesTypical Precursor Form
Sol-GelApplication of a colloidal solution (sol) which gels to form a solid film.Low cost, easy to apply on large/complex surfaces.Cerium(III) acetate dissolved in a suitable solvent. researchgate.net
Dip CoatingSubstrate is immersed in and withdrawn from a precursor solution at a constant speed.Simple, scalable, uniform coating thickness. aidic.itSolution of cerium(III) acetate.
Atomic/Molecular Layer Deposition (ALD/MLD)Sequential deposition of self-limiting monolayers.Precise thickness control, high uniformity, excellent conformality. semanticscholar.orgnih.govVolatile cerium precursor, which can be derived from cerium(III) acetate.

Integration in Glass and Ceramic Systems

Cerium compounds, including those derived from cerium acetate, are incorporated into glass and ceramic matrices to impart specific functional properties. The dual oxidation states of cerium (Ce³⁺ and Ce⁴⁺) are key to its utility in these materials. nih.gov

In glass manufacturing , cerium oxide acts as both a decolorizing and a clarifying agent. stanfordmaterials.com It can neutralize color tints from impurities like iron by oxidizing them. As a clarifying agent, it helps in the removal of small gas bubbles from the molten glass, improving the optical quality of the final product. stanfordmaterials.com Furthermore, cerium oxide is used in specialty glasses for its UV-absorbing properties. researchgate.net The addition of cerium can also improve the chemical durability and mechanical properties of the glass. researchgate.netnih.gov

In ceramics , the addition of cerium oxide can enhance sintering, leading to denser and stronger materials. researchgate.net It can also improve the thermal stability of the ceramic. In applications like solid oxide fuel cells, ceria-based ceramics are used as electrolytes due to their high ionic conductivity at elevated temperatures. The integration of cerium can also be used to create specific optical or catalytic properties within the ceramic matrix.

Enhancement of Optical Properties

Cerium(III) acetate is a significant compound in the modification and enhancement of the optical properties of various materials, particularly in the realms of ultraviolet (UV) radiation absorption and the generation of scintillating materials. The efficacy of this compound in these applications stems from the electronic structure of the cerium(III) ion.

Research has shown that incorporating cerium compounds into glass and polymer matrices can lead to strong absorption in the UV region of the electromagnetic spectrum. This is particularly valuable for protecting materials from UV degradation and for creating specialized optical filters. Cerium(III) ions exhibit characteristic absorption bands in the UV range due to the 4f-5d electronic transitions. When this compound is used as a precursor or additive in glass manufacturing, the resulting glass shows a sharp UV cut-off, effectively blocking harmful UV radiation while maintaining transparency in the visible spectrum.

In the field of scintillating materials, which are crucial for radiation detection in medical imaging, high-energy physics, and security applications, cerium-doped materials are of paramount importance. Scintillators absorb high-energy radiation (like X-rays and gamma rays) and re-emit it as visible light. The Ce³⁺ ion is an efficient luminescence center. While this compound may not be the final scintillating material itself, it can serve as a crucial precursor in the synthesis of cerium-doped scintillating crystals and glass-ceramics. The acetate ligand can be beneficial in sol-gel processes, allowing for a uniform distribution of cerium ions within the host matrix, which is critical for achieving high scintillation efficiency.

Table 1: Optical Properties Enhancement by Cerium Compounds

Material/ApplicationCerium Compound UsedObserved EnhancementReference
UV-stable glass productsCerium(III) AcetateEnhanced absorption of ultraviolet (UV) radiation.
Scintillating materialsCerium-doped compoundsConversion of high-energy radiation into visible light for detection.
Polymer filmsCerium(III) chloride in PVA filmsDecrease in the optical band gap and increase in the refractive index with increasing cerium content.

Improvement of Durability and Thermal Resistance

This compound plays a notable role in enhancing the durability and thermal resistance of a variety of materials, including metals and polymers. Its application in this domain is often linked to its ability to form protective cerium oxide layers at high temperatures or to act as a thermal stabilizer.

In the context of corrosion protection, this compound is utilized as a precursor for cerium-based conversion coatings on metals such as aluminum, steel, and zinc. These coatings provide a protective barrier against environmental factors like moisture and chemicals, thereby preventing deterioration of the metal. The mechanism often involves the deposition of a cerium oxide/hydroxide layer that passivates the metal surface, inhibiting corrosive processes. The use of cerium compounds is considered an environmentally friendlier alternative to traditional chromate-based corrosion inhibitors.

As a thermal stabilizer, cerium compounds can be incorporated into polymers to improve their resistance to heat. The thermal decomposition of this compound itself has been studied, and it is known to decompose at elevated temperatures to form cerium oxides. This transformation is key to its function in enhancing thermal resistance. When blended with polymers, cerium compounds can interrupt the degradation process at high temperatures, thus preserving the mechanical integrity of the polymer. For instance, the presence of cerium-based additives has been shown to increase the thermal stability of materials like polyvinyl chloride (PVC).

The thermal decomposition of cerium(III) acetate hydrate (B1144303) typically begins with dehydration, followed by the decomposition of the anhydrous acetate and subsequent oxidation to form cerium(IV) oxide at higher temperatures. Understanding these decomposition steps is crucial for its application in high-temperature materials.

Table 2: Improvement in Durability and Thermal Properties

ApplicationCerium Compound UsedObserved ImprovementMechanism
Anti-corrosion coating for metalsCerium(III) AcetateForms a protective layer preventing deterioration from moisture and chemicals.Formation of a passive cerium oxide/hydroxide layer on the metal surface.
Thermal stabilization of polymersCerium p-methyl benzoate (B1203000) in PVCIncreased dynamic thermal stability time.Captures HCl released during PVC degradation, reducing its catalytic effect.
High-temperature materialsCerium(III) Acetate HydrateDecomposes to form stable cerium(IV) oxide at high temperatures.Thermal decomposition of the acetate to a more stable oxide form.

Separation Science and Environmental Remediation Research

Recovery and Separation of Cerium(III) from Rare Earth Mixtures

The separation of individual rare earth elements, such as cerium, from complex mixtures is a significant challenge in hydrometallurgy due to their similar chemical and physical properties. mdpi.com Research has focused on developing highly selective and efficient methods for their recovery, with membrane-based technologies showing considerable promise.

Polymer Inclusion Membranes (PIMs) have emerged as a stable and effective technology for the selective recovery of metal ions. mdpi.com These membranes typically consist of a polymer support, a plasticizer, and a specific ion carrier (extractant) that facilitates the transport of the target ion. Cellulose (B213188) triacetate (CTA) is frequently used as the polymer support for these membranes due to its excellent film-forming properties and compatibility with various carriers. icm.edu.plresearchgate.net

In this context, PIMs with a cellulose triacetate matrix are used to separate cerium(III) ions from aqueous solutions containing other rare earth elements or transition metals. icm.edu.plnih.gov The membrane separates a source phase, containing the mixture of metal ions, from a receiving phase, which is an acidic solution (e.g., sulfuric acid) that strips the transported ions from the carrier on the other side of the membrane. icm.edu.pl The stability and efficiency of these CTA-based PIMs make them a promising green alternative for concentrating and recovering cerium. mdpi.com

The selectivity and efficiency of cerium(III) transport through a PIM are critically dependent on the choice of the ion carrier embedded within the membrane. icm.edu.pl The carrier functions by forming a complex with the Ce(III) ion at the source phase interface, transporting it through the membrane, and releasing it into the receiving phase, often driven by a proton gradient (counter-transport mechanism). mdpi.com

Several types of ion carriers have been investigated for the selective transport of cerium(III):

Organophosphorus Acids: Compounds like Cyanex 272 (di(2,4,4-trimethylpentyl)phosphinic acid) have demonstrated high efficiency and selectivity for Ce(III) over other lanthanides like La(III). icm.edu.pl Studies show that the transport of cerium(III) is more efficient with Cyanex 272 compared to other extractants like Cyanex 301. icm.edu.pl

Neutral Carriers: N,N,N′,N′-tetraoctyl-3-oxapentanediamide (TODGA) has been studied as a carrier within a cellulose triacetate PIM. researchgate.net The transport mechanism is based on facilitated diffusion of the cerium-TODGA complex through the membrane.

Ionic Liquids: Green imidazolium (B1220033) ionic liquids have been used to facilitate the selective transport of Ce(III) ions through supported liquid membranes (SLMs), a related membrane technology. tandfonline.com

Crown Ethers: Dibenzo-24-crown-8 has been used as a neutral carrier in PVC-based membrane electrodes for the selective determination of Ce(III) ions, indicating its potential for selective complexation. researchgate.net

The effectiveness of these transport systems is influenced by several factors, including the pH of the source solution, the carrier concentration within the membrane, and the composition of the receiving solution. mdpi.comresearchgate.net Research has shown that by optimizing these parameters, high selectivity for cerium can be achieved. For example, in a non-dispersive solvent extraction system using a hollow fiber membrane and Cyanex® 272, a selectivity (αCe/La) of 34 was achieved by leveraging the mass transfer resistance of the membrane. mdpi.com

Table 1: Research Findings on Selective Ce(III) Transport Using Various Membrane Systems
Membrane SystemCarrierSupport MatrixKey FindingReference
PIMCyanex 272Cellulose Triacetate (CTA)Transport of Ce(III) was found to be more efficient and selective over La(III). icm.edu.pl
PIMTODGACellulose Triacetate (CTA)A mathematical model was developed to describe the facilitated transport mechanism of Ce(III). Transport depends significantly on carrier concentration and pH. researchgate.net
SLMImidazolium Ionic Liquid / D2EHPA / TBPPTFEThe ionic liquid enhances the permeation coefficient for selective Ce(III) transport. tandfonline.com
NDSX / HF MembraneCyanex® 272Kerosene (in pores)Achieved high selectivity (αCe/La = 34) by optimizing pH and leveraging membrane-controlled mass transfer. mdpi.com
Ion-Selective ElectrodeDibenzo-24-crown-8PVCDemonstrated good selectivity for Ce(III) ions over various other metal ions in potentiometric sensing. researchgate.net

Role in Environmental Remediation Strategies

Cerium compounds, often synthesized from precursors like cerium triacetate, are pivotal in developing strategies for environmental cleanup. chemimpex.com The catalytic activity of cerium, stemming from the reversible Ce(III)/Ce(IV) redox couple, is exploited for breaking down persistent organic pollutants. vtruralwater.orgnih.gov Additionally, cerium's ability to form highly stable and insoluble compounds makes it suitable for immobilizing hazardous waste. solubilityofthings.com

This compound serves as a precursor for synthesizing cerium oxide (CeO₂) nanoparticles, which are highly effective photocatalysts. samaterials.com These nanoparticles can be used to treat wastewater by degrading a wide array of organic pollutants, including textile dyes, pharmaceuticals, and phenolic compounds. vtruralwater.orgum.edu.my

The process generally involves the following steps:

Catalyst Synthesis: this compound or another cerium salt is used to prepare CeO₂ nanoparticles, often supported on a matrix like cellulose acetate (B1210297) fibers or graphene oxide. nih.govmdpi.com

Photocatalysis: Under light irradiation (often visible light), the CeO₂ nanoparticles generate electron-hole pairs. nih.govmdpi.com These highly reactive species produce free radicals (like hydroxyl radicals) that attack and break down the complex organic pollutant molecules into simpler, less harmful substances like CO₂, water, and mineral salts. sci-hub.se

The efficiency of these cerium-based photocatalysts can be enhanced by doping with other metals or creating composites, which improves charge separation and extends the light absorption range. nih.govrsc.org For example, a novel Cu/La/CeO₂/GO nanocomposite has shown high efficiency in degrading dyes like Cibacron Red (95% degradation). nih.gov Similarly, cerium-based metal-organic frameworks (MOFs) have demonstrated robust activity in degrading antibiotics like tetracycline, with removal efficiencies reaching over 81%. nih.gov

Table 2: Efficiency of Cerium-Based Catalysts in Degrading Organic Pollutants
Catalyst SystemPollutantDegradation EfficiencyKey ConditionsReference
Ceria/Pt on Cellulose AcetateMethylene Blue70%Visible light irradiation mdpi.com
Cu/La/CeO₂/GO NanocompositeCibacron Red95%Visible light nih.gov
Cu/La/CeO₂/GO NanocompositeRhodamine B80%Visible light nih.gov
Ce-based MOFTetracycline81.75%120 min, pH 7, sonophotocatalysis nih.gov
g-C₃N₄/CeO₂ NanocompositeOfloxacin99%180 min, pH 6, UV-vis light researchopenworld.com

Cerium compounds have been investigated for their ability to stabilize and immobilize hazardous and radioactive waste. solubilityofthings.com Cerium is often used as a non-radioactive surrogate for tetravalent actinides like plutonium (Pu(IV)) in developing and testing waste forms due to its similar ionic radius and charge. iaea.org

The primary application involves incorporating waste streams into a durable solid matrix, such as a ceramic or glass, to prevent the leaching of contaminants into the environment.

Phosphate Ceramics (Ceramicrete): Cerium has been used in the development of "Ceramicrete," a phosphate-bonded ceramic technology for solidifying acidic, high-salt liquid wastes. anl.gov In studies simulating the stabilization of nitric acid waste containing uranium, cerium (added as a soluble sulfate (B86663) or oxide) was used as a surrogate. The resulting waste forms showed minimal weight loss (1-3%) when exposed to leaching conditions, demonstrating effective containment. anl.gov

Glass and Glass-Ceramic Waste Forms: Research into the chemical and mechanical durability of various waste forms has shown that iron-enriched alumino-silicate glasses and glass-ceramics are highly effective. iaea.org In these studies, cerium oxide (CeO₂) is used to simulate transuranic (TRU) components. The cerium is incorporated into durable crystal phases like zirconolite within the glass-ceramic matrix, which significantly reduces its leachability compared to standard cement forms. iaea.org

The use of a soluble cerium source like this compound can be advantageous in these processes, ensuring a homogeneous distribution of the cerium surrogate within the waste form matrix before solidification.

Theoretical and Computational Studies of Cerium Iii Acetate Systems

Quantum Chemical Simulations of Cerium(III) Ion Hydration and Coordination

Quantum chemical simulations have been instrumental in characterizing the behavior of the cerium(III) ion in aqueous solutions, providing fundamental insights into its hydration shell and coordination dynamics. These simulations offer a molecular-level picture that complements experimental findings.

Structural and Dynamical Properties in Aqueous Environments

The first quantum chemical simulation study of the Ce(III) ion in an aqueous environment utilized the quantum mechanical charge field (QMCF) molecular dynamics (MD) approach to investigate its structural and dynamical properties. bohrium.comresearchgate.netnih.gov This method treats the immediate vicinity of the ion with quantum mechanics while the surrounding solvent is handled with molecular mechanics, offering a balance between accuracy and computational cost.

The simulations revealed a stable hydrate (B1144303) of the cerium(III) ion, with very few ligand displacement reactions occurring during the simulation time. researchgate.net The study successfully identified well-defined first and second hydration spheres around the cerium ion, with evidence of a weaker third sphere. bohrium.comresearchgate.net The results from these simulations, including the ion-oxygen stretching motion's wavenumber, show excellent agreement with experimental data, validating the theoretical approach. bohrium.comresearchgate.netnih.govresearchgate.net

Coordination Number Analysis and Hydration Structures

A key finding from quantum chemical simulations is the detailed characterization of the coordination number (CN) of the hydrated cerium(III) ion. The mean first-shell coordination number was determined to be approximately 9.1, which is in good agreement with most experimental results. researchgate.netresearchgate.net The coordination number in the first hydration shell was observed to fluctuate between 9 and 10. researchgate.net

Angular radial distribution functions have been employed to gain deeper insight into the geometry of the hydrated ion. bohrium.comresearchgate.netnih.gov These analyses indicate that the structure of the first hydration shell can be described as a tricapped trigonal prism (TTP) or a capped square antiprism (CSA). researchgate.net Density functional theory (DFT) calculations have also confirmed that the tricapped trigonal prismatic structure of [Ce(H₂O)₉]³⁺ is an optimized and stable structure in aqueous solution. researchgate.net

Coordination Properties of Hydrated Ce(III) Ion from QMCF-MD Simulations

PropertyValueSource
Mean First-Shell Coordination Number9.1 researchgate.netresearchgate.net
Coordination Number Fluctuation9-10 researchgate.net
Predominant Hydration StructuresTricapped Trigonal Prism (TTP), Capped Square Antiprism (CSA) researchgate.net

Molecular Mechanics and Density Functional Theory (DFT) Calculations

Molecular mechanics and density functional theory (DFT) are powerful computational tools for investigating the energetic and structural properties of cerium(III) acetate (B1210297) complexes and for elucidating reaction mechanisms at the molecular level.

Energetic and Structural Analysis of Complexes

DFT calculations have been employed to study the electronic structure of hydrated Ce(III) complexes, such as [Ce(H₂O)ₓ]³⁺ where x is 8 or 9. researchgate.netnih.gov These studies have benchmarked various density functionals and reaction field models against experimental data, such as the free energy of hydration. nih.gov The results indicate that the wave function of octa- and nona-aqua Ce(III) is well-described by a single configuration. researchgate.netnih.gov

The free energy for water exchange between coordination numbers 8 and 9 for the hydrated cerium(III) ion has been estimated to be approximately -4 kcal/mol, suggesting a preference for the higher coordination number. nih.gov Structural analyses of cerium-oxo clusters capped by acetylacetonate, which can also feature acetate ligands, have been performed, revealing mixed Ce(III)/Ce(IV) oxidation states and providing insights into the coordination environments of cerium ions in larger clusters. nih.govacs.org

Elucidation of Reaction Mechanisms at the Molecular Level

DFT has been utilized to investigate the thermal decomposition of cerium(III) acetate hydrate. researchgate.net These studies help to elucidate the complex, multi-step reaction mechanism, identifying intermediate products such as Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃ before the final formation of cerium(IV) oxide. researchgate.net Computational studies on related systems, such as the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, demonstrate the utility of DFT in mapping out reaction pathways, identifying transition states, and understanding the role of acetate as a ligand or additive in catalytic cycles. researchgate.netsemanticscholar.org While not directly on cerium triacetate, these studies showcase the power of DFT in mechanistic elucidation.

Spectroscopic Property Prediction and Interpretation

Computational methods are crucial for the prediction and interpretation of the spectroscopic properties of cerium(III) complexes. Theoretical calculations can provide a deeper understanding of the electronic transitions and vibrational modes observed in experimental spectra.

Luminescence studies of cerium(III) in the presence of acetate have shown that while cerium(III) carboxylate complexes are often considered non-luminescent, a weak emission can be observed. researchgate.net This emission has a similar spectrum to the aquo cerium(III) ion but with a much shorter lifetime. researchgate.net Theoretical approaches can help to explain these observations by modeling the electronic structure of the complexes and the pathways for non-radiative decay.

DFT calculations are also used to assign and interpret vibrational spectra (IR and Raman) of cerium(III) complexes. researchgate.netresearchgate.net By comparing the calculated vibrational frequencies with experimental data, researchers can confirm the coordination mode of the ligands to the cerium(III) ion. researchgate.netnih.gov For instance, in cerium(III) complexes with coumarin derivatives, DFT calculations have been used to support the coordination of the ligand through both deprotonated hydroxyl groups and carbonyl groups. researchgate.netnih.gov Furthermore, relativistic ab initio multireference wavefunction approaches have been used to accurately calculate and interpret the complex X-ray Absorption Spectra (XAS) of cerium compounds, resolving long-standing questions about the relationship between spectral features and the 4f electron occupation. osti.gov

Vibrational Spectroscopy (FTIR, Raman) Simulation

Computational methods play a vital role in simulating and interpreting the vibrational spectra of cerium(III) acetate. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, which are determined by its structure, bond strengths, and atomic masses. Simulating these spectra allows for the precise assignment of experimentally observed absorption bands to specific molecular motions.

The primary computational approach for simulating vibrational spectra is Density Functional Theory (DFT). chem-soc.si The standard procedure involves:

Geometry Optimization: The molecular structure of the cerium(III) acetate complex is optimized to find its lowest energy conformation.

Frequency Calculation: The normal modes of vibration and their corresponding frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements.

Intensity Calculation: Infrared intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are derived from changes in the polarizability. squarespace.com

For cerium(III) acetate, simulations focus on the vibrational modes of the acetate ligands and the cerium-oxygen (Ce-O) coordination bonds. Experimental FTIR studies have shown that the acetate ligand can bind to the cerium ion in a bidentate fashion. researchgate.net Computational models aim to reproduce the characteristic vibrational frequencies of the carboxylate group (COO⁻), particularly the symmetric and asymmetric stretching modes, as their positions are sensitive to the coordination environment. researchgate.net The accuracy of these simulations is highly dependent on the chosen theoretical method, with advanced functionals required to correctly model the electronic structure of the cerium ion. aps.org Studies on other cerium systems have demonstrated that hybrid DFT approaches can yield vibrational frequencies in good agreement with experimental results. aps.org

Below is a table of the principal vibrational modes of the acetate ligand that are the focus of theoretical simulations.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν_as(COO⁻)1540 - 1650Asymmetric stretching of the carboxylate group
ν_s(COO⁻)1400 - 1450Symmetric stretching of the carboxylate group
δ(CH₃)1300 - 1450Bending (deformation) modes of the methyl group
ν(C-C)900 - 950Stretching of the carbon-carbon single bond
ν(Ce-O)400 - 500Stretching of the cerium-oxygen coordination bond

Note: The exact frequencies for cerium(III) acetate depend on its specific coordination structure and physical state.

Luminescence Spectrum Prediction

Cerium(III) compounds are known for their luminescence, which arises from parity-allowed electronic transitions between the 4f ground state and the 5d excited state (4f → 5d). nih.gov Unlike the sharp, line-like emissions of many other lanthanides, Ce(III) typically exhibits broad emission bands because the 5d orbitals are not shielded and interact strongly with the surrounding ligands. This interaction makes the luminescent properties of Ce(III) complexes, including cerium(III) acetate, highly sensitive to the coordination environment. nih.govchemistryviews.org

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is employed to predict and understand these luminescent properties. acs.org TD-DFT calculations can determine the energies of the electronic excited states, providing predictions for the absorption and emission spectra. acs.org These simulations are critical for:

Predicting Emission Wavelengths: By calculating the energy difference between the lowest 5d excited state and the 4f ground state, the position of the emission peak can be estimated.

Understanding Ligand Field Effects: The calculations reveal how the acetate ligands split the five 5d orbitals in energy. The specific coordination geometry (e.g., bidentate vs. monodentate) and the Ce-O bond distances directly influence this splitting, thereby tuning the emission color. chemistryviews.org

Rationalizing Quantum Yields: While predicting absolute quantum yields is highly complex, theoretical studies can provide insight into the nature of the excited states. For instance, TD-DFT can help identify the frontier orbitals involved in the electronic transitions and assess the likelihood of non-radiative decay pathways that would quench luminescence. acs.org

For cerium(III) acetate in solution, which has been observed to be weakly emissive, computational models can help predict the structure of the solvated complex and how the coordination of both acetate and solvent molecules influences the 4f-5d energy gap and, consequently, the observed luminescence spectrum.

The table below outlines the key electronic transitions in the Ce(III) ion that are modeled in luminescence predictions.

TransitionDescriptionSpectroscopic Feature
4f¹ → 5d¹Absorption of a photon excites an electron from the highest occupied 4f orbital to an empty 5d orbital.Broad absorption band
5d¹ → 4f¹Radiative relaxation of the electron from the lowest-energy 5d orbital back to the 4f ground state.Broad emission band

Thermal Decomposition and Stability Research

Thermogravimetric and Differential Thermal Analysis (TG/DTA) of Cerium(III) Acetate (B1210297) Hydrate (B1144303)

Thermogravimetric and differential thermal analysis (TG/DTA) are powerful techniques used to study the thermal decomposition of cerium(III) acetate hydrate, typically Ce(CH₃CO₂)₃·1.5H₂O. These analyses track mass loss and temperature differences between the sample and a reference material as a function of temperature, revealing a multi-step decomposition process involving dehydration, crystallization, and the breakdown of the anhydrous salt. researchgate.netdergipark.org.trresearchgate.net

Following dehydration, a series of both endothermic and exothermic reactions occur. dergipark.org.tr In an inert atmosphere, an exothermic peak without any corresponding weight loss is observed, which is attributed to the crystallization of the amorphous anhydrous acetate. dergipark.org.tr Subsequent decomposition steps involve complex endothermic and exothermic reactions related to the breakdown of the acetate group and the formation of various intermediates. researchgate.net

The atmosphere in which the thermal decomposition is carried out significantly influences the reaction pathway, intermediate products, and final decomposition temperature. dergipark.org.tr

In an Argon (Inert) Atmosphere: The decomposition of cerium(III) acetate hydrate proceeds through a series of endothermic reactions. dergipark.org.tr The process is complex, occurring over a broad temperature range (250–800°C) and involving several distinct intermediate products before the final formation of cerium(IV) oxide. researchgate.netjst.go.jp The main mass loss occurs between 200 and 500°C. researchgate.net

In a Dry Air (Oxidative) Atmosphere: The decomposition behavior is markedly different. A strong exothermic reaction is observed, which is associated with the burnout of organic materials. dergipark.org.tr The decomposition is rapid, occurs in a single step above 250°C, and is completed at a much lower temperature, around 330°C, directly yielding cerium(IV) oxide (CeO₂) as the final product. dergipark.org.trresearchgate.net The significant difference in decomposition pathways between argon and dry air is most pronounced in the 250-550°C temperature range. dergipark.org.trresearchgate.net

The table below summarizes the key differences in the thermal decomposition of cerium(III) acetate in different atmospheres.

FeatureArgon (Inert) AtmosphereDry Air (Oxidative) Atmosphere
Primary Reactions Series of endothermic and exothermic reactions dergipark.org.trStrong exothermic reaction dergipark.org.tr
Decomposition Steps Multiple steps via intermediates researchgate.netjst.go.jpRapid, single-step oxidation researchgate.net
Completion Temperature Higher, up to 800°C researchgate.netLower, around 330°C dergipark.org.trresearchgate.net
Final Product Cerium(IV) Oxide (CeO₂) researchgate.netCerium(IV) Oxide (CeO₂) dergipark.org.trresearchgate.net

Identification of Intermediate Decomposition Products

The decomposition of cerium(III) acetate is not a direct conversion to cerium oxide but involves the formation of several intermediate species. The identification of these products is crucial for understanding the complete reaction mechanism.

Following the formation of anhydrous cerium acetate, further heating in an inert atmosphere leads to a sequence of decomposition steps that form cerium oxyacetate and cerium oxycarbonate intermediates. researchgate.netjst.go.jp The exact composition of these intermediates can vary, but studies have presumed the sequential formation of species such as:

Cerium(III) Oxyacetate (Ce₂O(CH₃CO₂)₄): The first major decomposition product. researchgate.netjst.go.jp

Cerium(III) Dioxyacetate (Ce₂O₂(CH₃CO₂)₂): Formed at higher temperatures. researchgate.netjst.go.jp

Cerium(III) Oxycarbonate (Ce₂O₂CO₃): The final intermediate before the formation of cerium oxide. researchgate.netwikipedia.orgjst.go.jp This species forms from the decomposition of the oxyacetate. wikipedia.orgntu.edu.sg

In an argon atmosphere, other complex intermediates such as Ce₈O₃(CH₃CO₂)₁₈ and 8CeO(CH₃CO₂) have also been proposed. dergipark.org.tr The decomposition of these intermediates, particularly the final oxycarbonate stage, leads to the formation of cerium(IV) oxide. researchgate.netwikipedia.org This final step involves the oxidation of Ce(III) to Ce(IV). jst.go.jp

The table below outlines the proposed decomposition pathway in an inert atmosphere.

Temperature RangeEventProposed Intermediate/Product
~133°CDehydrationAmorphous Ce(CH₃CO₂)₃ wikipedia.orgindiamart.com
~180-212°CCrystallizationCrystalline Ce(CH₃CO₂)₃ dergipark.org.trwikipedia.org
300 - 700°CDecompositionCe₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃ researchgate.netjst.go.jp
>700°CFinal DecompositionCeO₂ jst.go.jpntu.edu.sg

Kinetics and Energetics of Thermal Decomposition

The study of the kinetics and energetics of the decomposition process provides quantitative data on the stability of the compound and its intermediates. One of the key energetic parameters determined for cerium(III) acetate's thermal behavior is the activation energy for the crystallization of the amorphous anhydrous phase. dergipark.org.tr

Using non-isothermal differential scanning calorimetry (DSC) experiments and applying the Kissinger method, the activation energy for the crystallization of amorphous anhydrous cerium acetate has been calculated. dergipark.org.trresearchgate.net This value provides insight into the energy barrier that must be overcome for the amorphous-to-crystalline phase transition to occur.

ProcessMethodActivation Energy (Ea)
Crystallization of Amorphous Anhydrous Cerium AcetateKissinger Method dergipark.org.trresearchgate.net244 kJ mol⁻¹ dergipark.org.trresearchgate.net

Activation Energy Determination (e.g., Kissinger Equation)

The activation energy for the crystallization of amorphous anhydrous cerium triacetate has been determined using non-isothermal differential scanning calorimetry (DSC) experiments and calculated via the Kissinger equation. dergipark.org.tr The Kissinger equation is a widely used method for determining the activation energy of thermally stimulated processes from DSC or differential thermal analysis (DTA) data obtained at different heating rates.

In a notable study, the activation energy for the crystallization of anhydrous cerium acetate was calculated to be 244 kJ mol⁻¹. dergipark.org.trdergipark.org.tr This value represents the energy barrier that must be overcome for the amorphous anhydrous cerium acetate to transition into a crystalline state. dergipark.org.tr The determination of this kinetic parameter is crucial for understanding and controlling the synthesis of ceria nanoparticles from cerium acetate precursors. There is a lack of extensive experimental data in the literature regarding the crystallization of amorphous anhydrous cerium acetate, making this finding particularly significant. dergipark.org.tr

To determine the activation energy using the Kissinger method, DSC measurements are performed at various linear heating rates. The peak temperature of the crystallization process shifts to higher values as the heating rate is increased. The Kissinger equation relates the heating rate (β), the peak temperature of the exothermic crystallization process (Tₚ), and the activation energy (Eₐ). By plotting ln(β/Tₚ²) against 1/Tₚ, a straight line is obtained, and the activation energy can be calculated from its slope.

Table 1: Activation Energy of Crystallization for Anhydrous Cerium Acetate

Parameter Value Method of Determination Source

Crystallization of Anhydrous Acetate and Cerium Oxide Formation

The thermal decomposition of cerium(III) acetate hydrate to cerium oxide is a multi-step process that is highly dependent on the surrounding atmosphere, such as argon or air. dergipark.org.trdergipark.org.tr The process begins with the dehydration of the hydrate, which typically occurs at temperatures around 133°C, resulting in the formation of an amorphous anhydrous cerium(III) acetate. wikipedia.org

Following dehydration, as the temperature increases, the amorphous anhydrous acetate undergoes an exothermic crystallization event. dergipark.org.trresearchgate.netjst.go.jp Studies have identified this crystallization temperature to be around 212°C. wikipedia.orgjst.go.jp This is a critical step, as the properties of the final cerium oxide product are influenced by the characteristics of the intermediate crystalline phase. dergipark.org.tr Further heating can induce another phase transformation in the crystalline anhydrous acetate at approximately 286°C. wikipedia.orgjst.go.jp

The subsequent decomposition of the crystalline anhydrous cerium acetate leads to the formation of cerium oxide. In an inert atmosphere like argon or helium, the decomposition proceeds through several intermediate products. dergipark.org.trjst.go.jpresearchgate.net These intermediates can include cerium oxyacetates and cerium oxycarbonate (Ce₂O₂CO₃). wikipedia.orgjst.go.jpresearchgate.net The final decomposition step involves the conversion of these intermediates to cerium(IV) oxide (CeO₂), which occurs at temperatures ranging from 300°C to 700°C. researchgate.netjst.go.jpresearchgate.net This final step also involves the change in the oxidation state of cerium from Ce(III) to Ce(IV). jst.go.jpresearchgate.net

Table 2: Key Thermal Events in the Decomposition of Cerium(III) Acetate Hydrate

Thermal Event Approximate Temperature Atmosphere Product(s) Source(s)
Dehydration 133°C N/A Amorphous Anhydrous Cerium(III) Acetate wikipedia.org
Crystallization of Anhydrous Acetate 212°C Helium Crystalline Anhydrous Cerium(III) Acetate wikipedia.orgresearchgate.netjst.go.jp
Phase Transformation of Anhydrous Acetate 286°C Helium Different Crystalline Phase of Anhydrous Cerium(III) Acetate wikipedia.orgjst.go.jp
Formation of Cerium Oxycarbonate 310°C N/A Basic cerium(III) acetate, Ce₂O₂CO₃ wikipedia.org
Completion of Decomposition to CeO₂ ~330°C Dry Air Cerium(IV) Oxide (CeO₂) dergipark.org.trdergipark.org.trresearchgate.net

Advanced Analytical and Characterization Methodologies for Cerium Iii Acetate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of cerium(III) acetate (B1210297), offering detailed information about its bonding, electronic states, and coordination environment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular vibrations within a compound. In the study of cerium(III) acetate, FTIR is crucial for confirming the coordination of the acetate ligand to the cerium(III) ion. The analysis focuses on the vibrational frequencies of the carboxylate group (COO⁻).

Research indicates that the interaction between the acetate ligand and the cerium metal center can be characterized by specific vibrational bands. researchgate.net The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group are particularly informative. The separation between these two wavenumbers (Δν = νₐsym - νₛym) can elucidate the coordination mode of the acetate ligand (monodentate, bidentate chelating, or bidentate bridging). For instance, a study on cerium(III)-acetate complexes showed that the ligand and metal tend to bind as a weakly bidentate complex. researchgate.net

Key FTIR spectral features for cerium(III) acetate and related species are summarized below:

Vibrational ModeWavenumber (cm⁻¹)AssignmentReference
Asymmetric COO⁻ stretch~1541C=O stretching in a bidentate complex researchgate.net
Symmetric COO⁻ stretch~1403C-O stretching in a bidentate complex researchgate.net
O-Ce-O vibration450 - 700Metal-oxygen bond vibration in cerium oxides rsc.org

These vibrational bands serve as a chemical fingerprint, confirming the formation of the cerium-acetate complex and providing insight into its coordination chemistry. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cerium compounds, XPS is particularly vital for determining the oxidation state of the cerium ion, distinguishing between Ce(III) and Ce(IV).

The Ce 3d core level spectrum is complex due to spin-orbit coupling (splitting into 3d₅/₂ and 3d₃/₂) and final-state effects. The spectrum for Ce(III) is distinctly different from that of Ce(IV). thermofisher.com The Ce(III) state is characterized by four main peaks, often labeled V⁰, V', U⁰, and U'. rsc.org In contrast, the Ce(IV) spectrum displays six peaks (V, V'', V''', U, U'', U'''). rsc.org A key distinguishing feature is the absence of the U''' peak (around 917 eV) in the Ce(III) spectrum. thermofisher.com

Analysis of cerium(III) acetate would involve deconvolution of the Ce 3d spectrum to identify these characteristic peaks and confirm the +3 oxidation state.

Table of Ce 3d XPS Peak Designations for Ce(III) and Ce(IV)

Oxidation StateSpin-Orbit ComponentPeak LabelsApproximate Binding Energy Range (eV)
Ce(III)3d₅/₂V⁰, V'880 - 887
Ce(III)3d₃/₂U⁰, U'898 - 906
Ce(IV)3d₅/₂V, V'', V'''882 - 898
Ce(IV)3d₃/₂U, U'', U'''900 - 917

Note: Binding energies are approximate and can shift based on the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. For paramagnetic compounds like cerium(III) acetate, the presence of the unpaired f-electron of Ce(III) significantly influences the NMR spectra, causing large shifts and line broadening of the signals of nearby nuclei.

While challenging, these paramagnetic effects can be harnessed to probe the structure of the complex. ¹H NMR studies can provide information on the proximity of the acetate protons to the cerium ion. The coordination of the acetate ligand to the Ce(III) ion can be inferred from changes in the chemical shifts and relaxation times of the acetate's methyl protons. researchgate.net Studies on lanthanide-carboxylate complexes have utilized NMR spectral and relaxation measurements to suggest a weak, predominantly bidentate binding mode. researchgate.netrsc.org Furthermore, techniques like ¹³C NMR can be employed to study the carboxylate carbon and its interaction with the metal center. kuleuven.be The formation of mixed-ligand complexes involving cerium acetates has also been confirmed using ¹H NMR spectroscopy. acs.orgresearchgate.net

Luminescence Spectroscopy

Luminescence spectroscopy, including fluorescence and phosphorescence, investigates the electronic structure of molecules by measuring the light emitted after excitation. Cerium(III) exhibits characteristic luminescence arising from the 5d→4f electronic transition.

Contrary to some earlier reports suggesting that cerium(III) carboxylate complexes are non-luminescent, studies have shown that cerium(III) acetate in aqueous solution does exhibit weak emission. rsc.orgrsc.org The emission spectrum is similar to that of the aquated cerium(III) ion, [Ce(H₂O)ₙ]³⁺, but with a significantly shorter luminescence lifetime. researchgate.netrsc.org This quenching and the shortened lifetime are attributed to the formation of the cerium(III) acetate complex. Analysis of the luminescence decay kinetics can provide insights into the complexation dynamics. For example, biexponential decay has been observed, with the faster component being attributed to a 1:1 cerium(III) acetate complex. rsc.org

Luminescence Properties of Cerium(III) in the Presence of Acetate

ParameterObservationImplicationReference
Emission SpectrumSimilar shape to aquo Ce(III) ionEmitting species is related to the Ce(III) electronic transition rsc.orgrsc.org
Luminescence IntensityMarkedly quenched upon acetate additionStatic quenching due to complex formation rsc.orgresearchgate.net
Luminescence LifetimeShorter than aquo Ce(III) ion; biexponential decayA fast-decaying component is attributed to the Ce(III)-acetate complex researchgate.netrsc.orgrsc.org

Diffraction and Microscopy for Morphological and Crystalline Analysis

These techniques are essential for examining the solid-state structure and macroscopic form of cerium(III) acetate.

High-Resolution X-ray Diffraction (HR-XRD)

High-Resolution X-ray Diffraction (HR-XRD) is a powerful, non-destructive technique for analyzing the crystalline structure of materials. It provides detailed information about crystal phase, lattice parameters, crystallite size, and strain. For a crystalline powder like cerium(III) acetate, XRD is used to confirm its phase purity and determine its crystal structure.

The diffraction pattern is a unique fingerprint of the crystalline solid. By comparing the experimental pattern of a synthesized cerium(III) acetate sample to a standard reference pattern from a database like the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the identity and purity of the compound. researchgate.net The position of the diffraction peaks relates to the lattice parameters according to Bragg's Law, while the width of the peaks can be used to estimate the average crystallite size via the Scherrer equation. HR-XRD, with its high resolution, is particularly useful for detecting subtle structural variations, identifying minor impurity phases, and accurately determining lattice parameters, which is crucial for quality control and for understanding the material's properties. tsri.org.tw Although often applied to thin films and epitaxial layers, the principles are fundamental to the characterization of any crystalline material. leti-cea.fr

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials derived from cerium(III) acetate precursors. Research has shown that the choice of precursor significantly influences the morphology of the resulting cerium oxide (CeO₂) nanoparticles. When cerium(III) acetate is used as the precursor in certain microwave-assisted solid-state reactions, the resulting CeO₂ particles exhibit an irregular morphology. d-nb.info This contrasts with other precursors that can produce more uniform, spherical nanoparticles under similar conditions. d-nb.info

Electron Microscopy and Electron Diffraction for Nanomaterials

For a more detailed investigation at the nanoscale, particularly for nanomaterials synthesized from cerium(III) acetate, Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are indispensable. These techniques provide high-resolution information about particle size, shape, and crystallinity.

Studies on ceria nanoparticles (CeO₂) synthesized using acetate-containing systems reveal that increasing the acetate concentration can lead to a decrease in the average particle size and a narrower size distribution, while simultaneously increasing the crystallinity of the nanoparticles. rsc.org TEM analysis has been used to measure the size of these as-synthesized nanoparticles, with average sizes often falling in the range of 5 to 10 nm. mdpi.commdpi.com The images can show well-defined, spherical, or plate-like morphologies depending on the synthesis conditions. mdpi.comacs.org

SAED patterns are crucial for confirming the crystalline structure of the nanoparticles. mdpi.comacs.org For ceria nanoparticles derived from cerium acetate, SAED patterns typically show spotty rings that can be indexed to the cubic fluorite structure of CeO₂, confirming their polycrystalline nature. rsc.orgmdpi.comacs.orgnih.gov High-Resolution TEM (HR-TEM) further complements this by allowing visualization of the crystal lattice fringes, providing direct evidence of the material's crystallinity. acs.orgnih.gov

Thermal Analysis Techniques for Decomposition Studies

The thermal decomposition of cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·1.5H₂O) into cerium oxide is a complex, multi-step process. dergipark.org.trjst.go.jp Thermal analysis techniques are paramount for elucidating the reaction mechanism, identifying intermediate products, and determining the temperatures at which transformations occur.

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC)

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), often used simultaneously (TG-DSC), provide quantitative data on mass changes and associated energetic events as the material is heated.

The decomposition pathway is highly dependent on the surrounding atmosphere. dergipark.org.trdergipark.org.tr In an inert atmosphere like argon or helium, the decomposition of Ce(CH₃COO)₃·1.5H₂O occurs through several distinct steps: dergipark.org.trjst.go.jpjst.go.jp

Dehydration: An initial endothermic step below 200°C corresponds to the loss of water molecules. dergipark.org.tr

Crystallization: A sharp exothermic peak is observed around 208-212°C without any corresponding mass loss, indicating the crystallization of amorphous anhydrous cerium(III) acetate. dergipark.org.trjst.go.jpjst.go.jp

Decomposition: A series of endothermic and exothermic reactions occur between approximately 300°C and 700°C, involving significant mass loss. jst.go.jpjst.go.jp This complex stage involves the breakdown of the anhydrous acetate and the formation of several intermediate products. dergipark.org.trjst.go.jpjst.go.jp

In an oxidizing atmosphere like dry air, the decomposition is completed at a much lower temperature, finishing at around 330°C with the direct formation of cerium(IV) oxide (CeO₂). dergipark.org.trresearchgate.netresearchgate.net

DSC has also been employed under non-isothermal conditions to study the crystallization kinetics of the amorphous anhydrous cerium acetate. Using the Kissinger method, the activation energy for this crystallization process was calculated to be 244 kJ mol⁻¹. dergipark.org.trresearchgate.net

Summary of Thermal Decomposition Events for Cerium(III) Acetate Hydrate
Temperature Range (°C)AtmosphereTechniqueObserved EventFindingCitation
~133 - 200Inert (Ar, He)TG/DTAEndothermicDehydration: Loss of 1.5 H₂O molecules to form amorphous anhydrous Ce(CH₃COO)₃. dergipark.org.trwikipedia.org
~208 - 212Inert (Ar, He)DTA/DSCExothermicCrystallization of amorphous anhydrous cerium(III) acetate. dergipark.org.trjst.go.jpjst.go.jp
~286Inert (He)DTA/XRD-DSCPhase TransformationCrystalline anhydrous acetate transforms to another phase. jst.go.jpjst.go.jp
~300 - 700Inert (Ar, He)TG/DTAMultiple Endothermic/ExothermicMulti-step decomposition via intermediates like Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, and Ce₂O₂CO₃ to form CeO₂. jst.go.jpjst.go.jp
~250 - 330Oxidizing (Dry Air)TG/DTAExothermicDecomposition is completed, forming CeO₂ as the final product. dergipark.org.trresearchgate.net

Evolved Gas Analysis by Mass Spectrometry (MS)

Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer to a thermogravimetric analyzer (TG-MS), is essential for identifying the volatile products released during decomposition. measurlabs.comtandfonline.com This provides direct evidence for the proposed reaction mechanisms.

The analysis of gases evolved during the thermal decomposition of cerium(III) acetate hydrate in an inert atmosphere confirms the multi-step nature of the process:

At lower temperatures (below 200°C), the primary species detected is water vapor (H₂O), corresponding to dehydration, with characteristic mass-to-charge ratios (m/z) of 17 (OH⁻) and 18 (H₂O⁺). dergipark.org.tr

In the higher temperature range of 300-400°C, the decomposition of the acetate group leads to the release of more complex organic molecules. dergipark.org.trjst.go.jp Mass spectrometry detects species indicative of acetone (B3395972) ((CH₃)₂CO) and acetic acid (CH₃COOH), identified by fragments such as m/z = 43 (CH₃CO⁺) and m/z = 58 ((CH₃)₂CO⁺). dergipark.org.tracs.org

At even higher temperatures, the decomposition of intermediate carbonate species results in the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). dergipark.org.trjst.go.jp

This detailed gas analysis, combined with TG-DSC data, allows for the formulation of a comprehensive decomposition mechanism, including the identification of solid intermediate products like cerium oxyacetates and cerium oxycarbonate. jst.go.jpjst.go.jpresearchgate.netresearchgate.net

Evolved Gases Identified by Mass Spectrometry During Thermal Decomposition of Cerium(III) Acetate Hydrate in an Inert Atmosphere
Temperature Range (°C)Detected m/z RatiosAssigned Evolved SpeciesDecomposition StepCitation
< 20017, 18H₂O (Water)Dehydration dergipark.org.tr
~307 - 33843, 58(CH₃)₂CO (Acetone), CH₃COOH (Acetic Acid) fragmentsDecomposition of anhydrous acetate dergipark.org.tr
> 40028, 44CO (Carbon Monoxide), CO₂ (Carbon Dioxide)Decomposition of oxycarbonate intermediates dergipark.org.trjst.go.jp

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cerium triacetate, and what analytical techniques are recommended for confirming its purity and structure?

  • Answer : this compound is typically synthesized by reacting cerium(III) salts (e.g., cerium chloride or nitrate) with acetic acid or its derivatives under controlled pH and temperature. Hydrate formation is common, requiring careful drying protocols to avoid variability in water content . Recommended analytical techniques include:

  • X-ray Diffraction (XRD) : To confirm crystalline structure and phase purity.
  • FTIR Spectroscopy : To identify acetate ligand coordination (e.g., symmetric/asymmetric C-O stretching at ~1400–1600 cm⁻¹) .
  • Elemental Analysis (EA) : To verify stoichiometry of Ce, C, H, and O.
  • Thermogravimetric Analysis (TGA) : To quantify hydrate content and thermal stability .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Answer : this compound is a respiratory and dermal irritant. Key safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust particles .
  • Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent decomposition .
  • First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the catalytic mechanism of this compound in liquid-phase auto-oxidation reactions involving bromide ions?

  • Answer : To study its role in cresol auto-oxidation (e.g., with bromide co-catalysts):

  • Kinetic Studies : Monitor reaction rates under varying [Br⁻], temperature, and [Ce] to determine rate laws and activation energy .
  • Spectroscopic Probes : Use UV-Vis or EPR spectroscopy to detect Ce³⁺/Ce⁴⁺ redox intermediates during catalysis .
  • Control Experiments : Test Ce-free systems and alternative oxidants (e.g., H₂O₂) to isolate the cerium-specific mechanism .

Q. What methodologies are effective in resolving contradictions in reported oxidation potentials or reaction pathways involving this compound?

  • Answer : Discrepancies in oxidation data (e.g., glycol cleavage vs. partial oxidation) can be addressed by:

  • Comparative Studies : Replicate conflicting experiments under identical conditions (solvent, pH, counterion) .
  • Advanced Characterization : Employ X-ray Absorption Spectroscopy (XAS) to probe Ce oxidation states in situ .
  • Computational Modeling : DFT calculations to predict redox behavior and compare with experimental results .

Q. What advanced separation techniques (e.g., polymer inclusion membranes) can be employed to study the interaction of this compound with other rare earth elements in mixed systems?

  • Answer : For separation and interaction analysis:

  • Polymer Inclusion Membranes (PIMs) : Use cellulose triacetate membranes with selective carriers (e.g., Cyphos IL104) to study Ce³⁺/La³⁺ permeation kinetics .
  • Parameters : Optimize pH (2–4) and ion concentration to enhance selectivity .
  • Analytical Validation : ICP-MS or ICP-OES to quantify separation efficiency and competitive binding .

Notes on Data Reliability

  • Key References : Safety protocols from GELEST, INC. and catalytic applications from Thermo Scientific ensure authoritative guidance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium triacetate
Reactant of Route 2
Cerium triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.